molecular formula C20H20N2O4 B14318857 N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide CAS No. 111339-46-9

N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide

Cat. No.: B14318857
CAS No.: 111339-46-9
M. Wt: 352.4 g/mol
InChI Key: JBNFHSCFZPJLPK-UHFFFAOYSA-N
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Description

N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide is a complex organic compound characterized by its unique structure, which includes a but-2-yne backbone linked to phenylene groups and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide typically involves the reaction of but-2-yne-1,4-diol with 2,1-phenylene diacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alkane derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alkane derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(But-2-yne-1,4-diylbis(oxy))diethanol: A related compound with similar structural features but different functional groups.

    2-Butyne-1,4-diol: Shares the but-2-yne backbone but lacks the phenylene and acetamide groups.

Uniqueness

N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide is unique due to its combination of a but-2-yne backbone with phenylene and acetamide functionalities. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

111339-46-9

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-[4-(2-acetamidophenoxy)but-2-ynoxy]phenyl]acetamide

InChI

InChI=1S/C20H20N2O4/c1-15(23)21-17-9-3-5-11-19(17)25-13-7-8-14-26-20-12-6-4-10-18(20)22-16(2)24/h3-6,9-12H,13-14H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

JBNFHSCFZPJLPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC#CCOC2=CC=CC=C2NC(=O)C

Origin of Product

United States

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